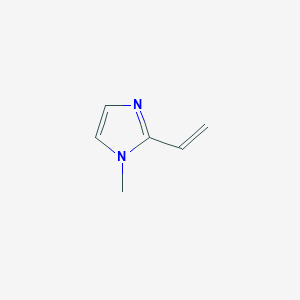
1-Cyclohexyl-4-fluorobenzene
Vue d'ensemble
Description
1-Cyclohexyl-4-fluorobenzene is a chemical compound with the molecular formula C12H15F . It is also known by other names such as 1-Fluor-4-cyclohexyl-benzol and Benzene,1-cyclohexyl-4-fluoro .
Molecular Structure Analysis
The molecular structure of 1-Cyclohexyl-4-fluorobenzene contains a total of 29 bonds; 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 2 six-membered rings . The SMILES representation of the molecule is C1CCC(CC1)C2=CC=C(C=C2)F .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cyclohexyl-4-fluorobenzene include a molecular weight of 178.25, a calculated density of 1.0±0.1 g/cm^3, a calculated index of refraction of 1.508, a calculated boiling point of 241.7±19.0 ºC (760 mmHg), and a calculated flash point of 93.1±9.0 ºC .Applications De Recherche Scientifique
Electrochemical Fluorination
Electrochemical fluorination of aromatic compounds, including derivatives of fluorobenzene, has been extensively studied. For instance, Momota et al. (1994) explored the electrochemical fluorination of di- and tri-fluorobenzenes, leading to the production of fluorinated cyclohexadienes. This process didn't result in the deposition of polymeric films on the anode or coloration of the electrolyte solution, indicating a clean and efficient reaction pathway (Momota et al., 1994).
Spectral Analysis
Spectral analysis plays a crucial role in understanding the properties of fluorobenzene compounds. Page (1967) conducted a detailed analysis of the N.M.R. spectra of fluorobenzene, both in its neat form and in a solution with cyclohexane. This analysis revealed unique coupling constants and internal chemical shifts, which are essential for understanding the molecular structure and behavior of such compounds (Page, 1967).
Hydrodefluorination and Hydrogenation
Hydrodefluorination and hydrogenation are crucial for degrading fluorinated compounds under environmentally relevant conditions. Baumgartner and McNeill (2012) developed a heterogeneous rhodium-based catalytic system for the hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Their study provides insights into the reaction mechanism and the environmental implications of fluorinated compounds (Baumgartner & McNeill, 2012).
Molecular Structure and Crystallography
The molecular structure and crystallography of fluorobenzene derivatives are key to understanding their chemical behavior. For example, Saeed et al. (2008) studied N-Cyclohexyl-2-fluorobenzamide, revealing how the fluorobenzene ring plane interacts with the amide unit. This type of analysis is crucial for pharmaceutical and materials science applications (Saeed et al., 2008).
Organometallic Chemistry and Catalysis
Fluorobenzenes, including derivatives like 1-Cyclohexyl-4-fluorobenzene, are increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. Pike et al. (2017) highlighted how fluorobenzenes can be used as non-coordinating solvents or as readily displaced ligands in catalysis, showcasing the versatility of these compounds in chemical reactions (Pike et al., 2017).
Safety and Hazards
The safety data for 1-Cyclohexyl-4-fluorobenzene includes hazard statements H315-H319-H335 and precautionary statements P261-P305-P351-P338 . These codes refer to specific hazards and precautions associated with the compound, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Orientations Futures
While specific future directions for 1-Cyclohexyl-4-fluorobenzene are not mentioned in the sources I found, compounds like this one have potential applications in various fields, including the synthesis of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
Propriétés
IUPAC Name |
1-cyclohexyl-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIFBJJGFYYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570468 | |
| Record name | 1-Cyclohexyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-fluorobenzene | |
CAS RN |
1717-84-6 | |
| Record name | 1-Cyclohexyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



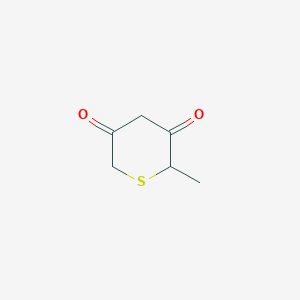
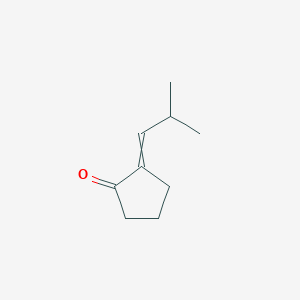
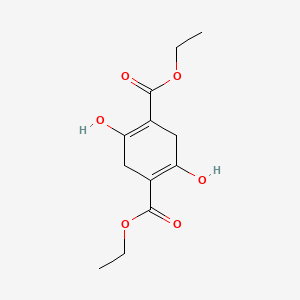


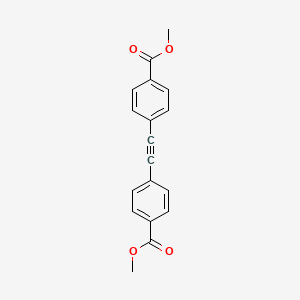

![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)





